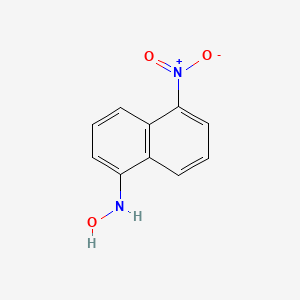
N-(5-nitronaphthalen-1-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitronaphthalen-1-yl)hydroxylamine is an organic compound with the chemical formula C10H8N2O3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and a hydroxylamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitronaphthalen-1-yl)hydroxylamine typically involves the nitration of naphthalene followed by the introduction of the hydroxylamine group. One common method includes:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitronaphthalene.
Reduction to Hydroxylamine: The nitro group in 5-nitronaphthalene is then reduced to a hydroxylamine group using reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-nitronaphthalen-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(5-nitronaphthalen-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-nitronaphthalen-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound, lacking the nitro and hydroxylamine groups.
5-nitronaphthalene: Contains only the nitro group at the 5-position.
Naphthylamine: Contains an amine group instead of a hydroxylamine group.
Uniqueness
N-(5-nitronaphthalen-1-yl)hydroxylamine is unique due to the presence of both the nitro and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
N-(5-nitronaphthalen-1-yl)hydroxylamine |
InChI |
InChI=1S/C10H8N2O3/c13-11-9-5-1-4-8-7(9)3-2-6-10(8)12(14)15/h1-6,11,13H |
Clave InChI |
RKZIQUUOZPRGHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


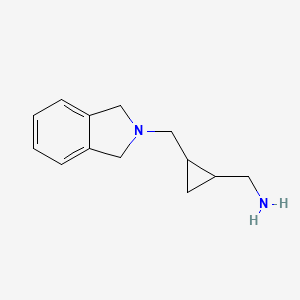
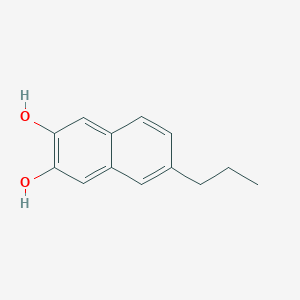


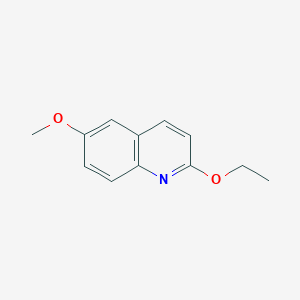

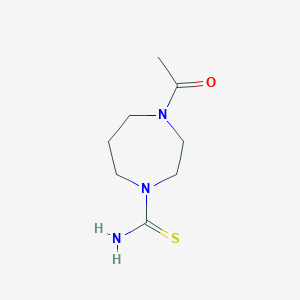

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
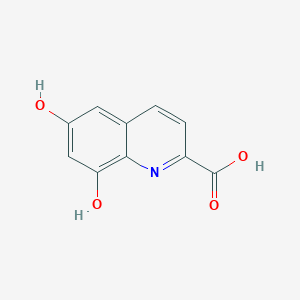

![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)

